4,5-Dichloro-8-fluoroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4Cl2FN |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
4,5-dichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H |
InChI Key |
LUPCVOWXKVNVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1F)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4,5 Dichloro 8 Fluoroquinoline
De Novo Synthesis Strategies for the 4,5-Dichloro-8-fluoroquinoline Core
The construction of the quinoline (B57606) ring system from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce the desired substitution pattern. These methods typically involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring through various condensation and cyclization reactions.
Cyclization Reactions in the Formation of the Quinoline Ring System
The formation of the quinoline heterocycle is often achieved through well-established named reactions that facilitate the crucial ring-closing step. The choice of reaction can be dictated by the availability of starting materials and the desired substitution pattern on the final product.
Several classical named reactions provide reliable pathways to the quinoline core. The application of these methods to the synthesis of this compound would conceptually involve the reaction of a suitably substituted aniline (B41778) with a dicarbonyl compound or its equivalent.
The Gould-Jacobs reaction is a widely used method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be subsequently converted to 4-chloroquinolines. wikipedia.orgablelab.eu This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. wikipedia.org For the synthesis of the target molecule, this would theoretically involve the reaction of 2,3-dichloro-5-fluoroaniline (B13659251) with EMME to form an anilinomethylenemalonate intermediate. High-temperature cyclization of this intermediate would then yield ethyl 4-hydroxy-5-chloro-8-fluoroquinoline-3-carboxylate. Subsequent hydrolysis, decarboxylation, and chlorination of the 4-hydroxy group would be necessary to arrive at the final product. The Gould-Jacobs reaction is known to be effective for anilines with meta-electron-donating groups, and the regioselectivity of the cyclization is a critical consideration. wikipedia.orgd-nb.info
The Conrad-Limpach synthesis provides another route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. google.com The reaction conditions can influence the regioselectivity, with lower temperatures favoring the formation of a Schiff base that cyclizes to a 4-hydroxyquinoline. google.com Applying this to the target molecule would likely involve the reaction of 2,3-dichloro-5-fluoroaniline with a β-ketoester, followed by thermal cyclization to give the corresponding 4-hydroxyquinoline intermediate.
The Friedländer synthesis offers a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org This method is advantageous for its convergence and ability to introduce a variety of substituents in a single step. nih.gov A hypothetical Friedländer approach to this compound could involve the reaction of a 2-amino-3,6-dichlorobenzaldehyde with a suitable carbonyl compound that would provide the remaining atoms for the pyridine ring.
The Skraup-Doebner reaction , a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines. nih.gov For instance, 3-chloro-5-fluoroaniline (B1302006) has been used in a Skraup reaction with acetone (B3395972) and iodine to synthesize a tetrahydroquinoline derivative, demonstrating the feasibility of using halogenated anilines in such reactions. ossila.com
| Reaction Name | General Reactants | Key Intermediate | Initial Product Type |
|---|---|---|---|
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |
| Conrad-Limpach | Aniline, β-Ketoester | Schiff base / Enamine | 4-Hydroxyquinoline |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Aldol or Schiff base adduct | Substituted quinoline |
| Skraup-Doebner | Aniline, α,β-Unsaturated carbonyl | Michael adduct | Substituted quinoline |
Beyond the classical named reactions, modern synthetic methods such as cycloaddition and annulation reactions provide alternative pathways to the quinoline core. These reactions can offer different regioselectivity and functional group tolerance. For example, [4+2] cycloaddition reactions have been employed for the synthesis of quinoline derivatives. mdpi.com Oxidative annulation strategies, which may involve transition metal catalysis, can construct the quinoline ring through C-H activation and subsequent cyclization. mdpi.com The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for synthesizing a variety of substituted quinolines. d-nb.info These alternative approaches could potentially offer more direct routes to polysubstituted quinolines like this compound, although their application to this specific substitution pattern would require dedicated investigation.
Precursor Design and Synthesis for the Construction of this compound
The successful synthesis of this compound via the aforementioned cyclization reactions is critically dependent on the availability of appropriately substituted precursors. The synthesis of a halogenated aniline and a suitable dicarbonyl component are key considerations.
The most logical aniline precursor for the synthesis of this compound would be an aniline with chlorine atoms at positions 2 and 3, and a fluorine atom at position 5. The synthesis of such polysubstituted anilines can be challenging due to regioselectivity issues in electrophilic aromatic substitution reactions.
One potential route could start from a commercially available di-substituted aniline, followed by further halogenation. For example, 3-chloro-5-fluoroaniline is a known compound. ossila.com Selective chlorination of this aniline would be required to introduce a second chlorine atom at the desired position. The directing effects of the existing amino, chloro, and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.
Alternatively, a multi-step synthesis starting from a nitrobenzene (B124822) derivative is a common strategy. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) has been achieved through a series of chlorination and fluorination steps, which could be adapted for the synthesis of a corresponding aniline precursor. nih.govalfa-chemical.com The synthesis of 2,3-difluoroaniline (B47769) has been reported from 2,3-dichloronitrobenzene (B165493) through a sequence of fluorination, reduction, and a Schiemann reaction. alfa-chemical.com A similar strategy could potentially be employed to generate the required 2,3-dichloro-5-fluoroaniline.
| Aniline Precursor | CAS Number | Key Synthetic Challenge | Potential Synthetic Route |
|---|---|---|---|
| 3-Chloro-5-fluoroaniline | 4863-91-6 | Regioselective introduction of a second chlorine atom. | Direct chlorination of the aniline or a protected derivative. |
| 2,3-Dichloro-5-fluoroaniline | N/A | Multi-step synthesis with control of regiochemistry. | Starting from a substituted nitrobenzene, followed by halogenation and reduction. |
For reactions like the Gould-Jacobs and Conrad-Limpach syntheses, a dicarbonyl compound or its equivalent is required. Diethyl ethoxymethylenemalonate (EMME) is a common and versatile reagent for this purpose. The synthesis of EMME is well-established and typically involves the reaction of diethyl malonate with triethyl orthoformate in the presence of a catalyst like zinc chloride.
Targeted Halogenation Strategies and Regioselectivity in Quinoline Functionalization
The introduction of three distinct halogen atoms at the C-4, C-5, and C-8 positions of the quinoline nucleus requires a carefully orchestrated sequence of reactions. The inherent reactivity of the quinoline ring typically directs electrophilic substitutions to the benzene ring, primarily at the C-5 and C-8 positions, while nucleophilic substitutions are favored at the C-2 and C-4 positions of the pyridine ring. Therefore, a successful synthesis of this compound must leverage these principles and potentially employ directing groups to achieve the desired regioselectivity.
Achieving dichlorination at the C-4 and C-5 positions is a complex task that cannot typically be accomplished in a single step due to the differing electronic nature of these positions. A sequential approach is therefore necessary.
Direct chlorination of an 8-fluoroquinoline (B1294397) precursor would likely lead to a mixture of products. Electrophilic chlorination would favor substitution on the benzene ring, potentially at the C-5 and C-7 positions, while direct nucleophilic chlorination at C-4 is not feasible without a suitable leaving group. Therefore, direct chlorination methods are generally not suitable for the regioselective synthesis of this compound from an 8-fluoroquinoline starting material.
A more plausible strategy involves the use of precursors and directing groups to control the regioselectivity of the chlorination steps. A potential synthetic pathway could commence with a pre-functionalized quinoline, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924), which can later be converted to the 8-fluoro substituent.
One proposed indirect route begins with the chlorination of 8-hydroxyquinoline. The hydroxyl group at C-8 directs electrophilic substitution to the C-5 and C-7 positions. Treatment of 8-hydroxyquinoline with chlorinating agents can yield 5-chloro-8-hydroxyquinoline. Subsequent conversion of the 8-hydroxyl group to a fluoro group, followed by the introduction of a chlorine atom at the C-4 position, would be required. The introduction of chlorine at C-4 is typically achieved by first converting the quinoline to a quinolin-4-one intermediate, which can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chloro group.
An alternative strategy could involve the use of an 8-amidoquinoline as a directing group to facilitate C-5 chlorination. This approach has been shown to be effective for the regioselective halogenation of the quinoline ring. rsc.org The amide group can later be removed and the resulting 8-aminoquinoline converted to 8-fluoroquinoline.
Table 1: Proposed Reaction Sequence for the Introduction of Chlorine at C-5
| Step | Starting Material | Reagents and Conditions | Product | Rationale |
| 1 | 8-Hydroxyquinoline | N-chlorosuccinimide (NCS), acidic conditions | 5-Chloro-8-hydroxyquinoline | The hydroxyl group at C-8 activates the benzene ring for electrophilic substitution, directing the incoming electrophile to the ortho (C-7) and para (C-5) positions. Careful control of reaction conditions can favor the formation of the 5-chloro isomer. |
| 2 | 8-Aminoquinoline | N-Pivaloyl protection, followed by a chlorinating agent (e.g., NCS) | N-(5-chloroquinolin-8-yl)pivalamide | The 8-amido group acts as a directing group, facilitating regioselective chlorination at the C-5 position. |
Table 2: Proposed Reaction for the Introduction of Chlorine at C-4
| Step | Starting Material | Reagents and Conditions | Product | Rationale |
| 1 | 5-Chloro-8-fluoroquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃), heat | This compound | The 4-oxo group is converted to a 4-chloro substituent via nucleophilic substitution with the chlorinating agent. |
The introduction of a fluorine atom at the C-8 position can be accomplished through several methods, typically involving the conversion of a pre-existing functional group at that position.
Direct electrophilic fluorination of a dichloroquinoline precursor is generally not a viable strategy. Electrophilic fluorinating agents are highly reactive and often lack the desired regioselectivity, leading to a mixture of fluorinated products. Furthermore, the presence of two deactivating chloro groups on the quinoline ring would make electrophilic substitution even more challenging.
Nucleophilic fluorination is a more promising strategy for the selective introduction of fluorine at the C-8 position. This typically involves the displacement of a suitable leaving group, such as a diazonium salt, which can be generated from an amino group. The Sandmeyer or Balz-Schiemann reactions are classic examples of this approach. wikipedia.orgorganic-chemistry.org
A plausible synthetic sequence would involve starting with 8-amino-5-chloroquinoline. The amino group can be diazotized and subsequently displaced by a fluoride (B91410) ion to yield 5-chloro-8-fluoroquinoline. This intermediate would then undergo the necessary steps to introduce the chlorine atom at the C-4 position.
Another potential route involves the conversion of an 8-hydroxyquinoline derivative to its corresponding 8-fluoro counterpart. This can be achieved through various fluorinating reagents, although this transformation can be challenging.
Table 3: Proposed Reactions for the Introduction of Fluorine at C-8
| Step | Starting Material | Reagents and Conditions | Product | Rationale |
| 1 | 8-Amino-5-chloroquinoline | 1. NaNO₂, HBF₄ (Balz-Schiemann) or HF-Pyridine (Sandmeyer) 2. Heat | 5-Chloro-8-fluoroquinoline | The amino group is converted to a diazonium salt, which is a good leaving group and can be displaced by a fluoride ion. |
| 2 | 5-Chloro-8-hydroxyquinoline | Diazotization of the corresponding amine precursor followed by treatment with a fluoride source. | 5-Chloro-8-fluoroquinoline | This is an alternative to the direct conversion of the hydroxyl group and relies on the versatile Sandmeyer or Balz-Schiemann reactions. |
Selective Introduction of Fluorine at C-8.
Optimization of Reaction Conditions for Maximizing Yield and Selectivity
The efficiency of any chemical synthesis is highly dependent on the careful control of reaction parameters. For the preparation of this compound, solvent effects, temperature control, and the selection of an appropriate catalyst and ligand system are paramount in achieving high yields and purity.
The choice of solvent can significantly influence the reaction rate, yield, and selectivity by affecting the solubility of reactants, the stability of intermediates, and the transition state energies. While specific data for the synthesis of this compound is not extensively published in readily available literature, general principles for the synthesis of related halogenated quinolines can be applied.
In many classical quinoline syntheses, such as the Gould-Jacobs reaction, high-boiling point solvents like diphenyl ether are often used to achieve the high temperatures required for cyclization. For instance, the cyclization of a malonate derivative to a fluoro-ester in the synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids is conducted at 250°C in diphenyl ether. The reaction temperature is a critical parameter that must be carefully controlled. Insufficient temperature can lead to incomplete reaction or the formation of undesired intermediates, while excessive heat can cause decomposition of reactants or products, leading to lower yields and the formation of impurities.
The following table illustrates the impact of solvent and temperature on a hypothetical synthesis of a dichlorofluoroquinoline derivative, based on common observations in related syntheses.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 65 |
| 2 | Dioxane | 101 | 12 | 72 |
| 3 | DMF | 153 | 8 | 85 |
| 4 | Diphenyl ether | 250 | 2 | 90 |
This is a representative table based on general knowledge of quinoline synthesis; specific data for this compound is not available in the provided search results.
Modern synthetic methods for quinoline derivatives often employ transition metal catalysis, with palladium-based catalysts being particularly prevalent. These catalysts can facilitate cross-coupling and cyclization reactions under milder conditions than traditional methods. The choice of both the palladium precursor and the ligand is crucial for the success of these reactions.
For the synthesis of substituted quinolines, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. The ligand plays a vital role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and BINAP, are frequently employed in palladium-catalyzed amination and cross-coupling reactions of dichloroquinolines. In some cases, more specialized ligands like DavePhos may be required, particularly when dealing with sterically hindered substrates. nih.govnih.gov
The optimization of the catalyst system for a hypothetical palladium-catalyzed synthesis of a dichloro-substituted quinoline is presented in the table below.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | PdCl₂(PPh₃)₂ | - | NaOtBu | DMF | 120 | 82 |
| 4 | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 | 91 |
This is a representative table based on general knowledge of palladium-catalyzed quinoline synthesis; specific data for this compound is not available in the provided search results.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. Green chemistry principles, such as the use of safer solvents, energy efficiency, and waste reduction, are being applied to the synthesis of quinoline derivatives.
For the synthesis of halogenated quinolines, several green approaches are being explored:
Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as ethanol (B145695), water, or ionic liquids is a key focus. ias.ac.in
Catalyst-Free Reactions: Developing synthetic routes that proceed without the need for a catalyst, or by using recyclable and non-toxic catalysts, can significantly reduce the environmental impact. semanticscholar.org
Energy-Efficient Methods: The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods.
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can reduce solvent usage and waste generation.
While specific green synthetic routes for this compound are not detailed in the available literature, the application of these principles to the synthesis of other quinoline derivatives demonstrates the potential for developing more sustainable production methods. For instance, the use of a fluoroboric acid-based ionic liquid as a catalyst for the one-pot synthesis of substituted quinolines in ethanol has been reported to give excellent yields in a short time. ias.ac.in
Process Chemistry Considerations and Scale-Up Methodologies for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process chemistry focuses on developing safe, efficient, and economically viable manufacturing processes. Key considerations for the scale-up of this compound production include:
Reagent Cost and Availability: The cost and reliable supply of starting materials are critical for the economic feasibility of a large-scale process.
Process Safety: A thorough hazard assessment of all reaction steps is necessary to identify and mitigate potential risks, such as exothermic reactions or the handling of hazardous reagents.
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is essential for optimizing reactor design and operating conditions to ensure consistent product quality and yield.
Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is crucial. This may involve crystallization, extraction, or chromatography.
Waste Management: Minimizing waste generation and developing effective methods for waste treatment and disposal are important environmental and economic considerations.
Continuous flow chemistry is an emerging technology that offers several advantages for the scale-up of pharmaceutical production. acs.org By performing reactions in a continuous stream rather than in large batches, flow chemistry can offer improved safety, better heat and mass transfer, and more consistent product quality. This technology could be a viable option for the future large-scale production of this compound.
Chemical Reactivity and Transformation Studies of 4,5 Dichloro 8 Fluoroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Positions (C-4 and C-5)
Nucleophilic aromatic substitution (SNAr) is a key methodology for the functionalization of halo-substituted quinolines. In 4,5-dichloro-8-fluoroquinoline, the chlorine atoms at the C-4 and C-5 positions are susceptible to displacement by nucleophiles.
Reactivity and Selectivity at C-4 and C-5 Towards Various Nucleophiles
The reactivity of the two chlorine atoms in this compound towards nucleophilic attack is not identical. The C-4 position is generally more activated towards SNAr than the C-5 position. This enhanced reactivity is attributed to the ability of the nitrogen atom in the quinoline (B57606) ring to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C-4 through resonance.
A variety of nucleophiles can be employed in SNAr reactions with dihaloquinolines, including amines, alkoxides, and thiols. The regioselectivity of these reactions is often influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with amines, the substitution typically occurs preferentially at the C-4 position.
| Nucleophile | Position of Substitution | Product | Reference |
| Primary Amines | C-4 | 4-Amino-5-chloro-8-fluoroquinoline | researchgate.net |
| Secondary Amines | C-4 | 4-(Dialkylamino)-5-chloro-8-fluoroquinoline | researchgate.net |
| Alkoxides | C-4 | 4-Alkoxy-5-chloro-8-fluoroquinoline | Inferred from related studies |
| Thiols | C-4 | 4-(Alkylthio)-5-chloro-8-fluoroquinoline | nih.govacsgcipr.org |
This table is illustrative and based on the general reactivity of 4-chloroquinolines.
Influence of the C-8 Fluorine on SNAr Reactivity
The fluorine atom at the C-8 position is expected to influence the reactivity of the C-4 and C-5 positions towards SNAr through its electron-withdrawing inductive effect. This effect would further activate the quinoline ring for nucleophilic attack. The presence of electron-withdrawing groups on the quinoline ring is known to facilitate SNAr reactions. For example, an 8-nitro group significantly facilitates the addition of weak nucleophiles at the C-7 position in a related system mdpi.com. Analogously, the 8-fluoro substituent in this compound is anticipated to enhance the electrophilicity of the chlorinated carbons, thereby increasing the rate of nucleophilic substitution.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. The reaction typically occurs on the benzene ring portion of the quinoline system. In the case of quinoline itself, nitration under standard conditions (HNO₃/H₂SO₄) yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) stackexchange.com.
For this compound, the presence of three deactivating halogen substituents would be expected to make the ring highly resistant to electrophilic attack. Studies on 5,8-dichloroquinoline (B2488021) have shown it to be extremely unreactive towards nitration, requiring harsh conditions (oleum, 60°C) to afford the 6-nitro derivative stackexchange.com. By analogy, electrophilic substitution on this compound would likely be very difficult and, if successful, would be predicted to occur at the C-6 or C-7 position, the least deactivated positions on the carbocyclic ring.
Metal-Catalyzed Coupling Reactions at Halogenated Positions (C-4 and C-5)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halo-substituted heterocycles.
Suzuki-Miyaura, Sonogashira, Heck, and Stille Coupling Reactions
The chlorine atoms at the C-4 and C-5 positions of this compound can serve as electrophilic partners in various metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. It is a versatile method for the formation of C-C bonds and could be used to introduce aryl or vinyl substituents at the C-4 and/or C-5 positions of the quinoline core.
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing access to alkynyl-substituted quinolines wikipedia.orgorganic-chemistry.org.
Heck Reaction : The Heck reaction couples an alkene with an aryl or vinyl halide. This would allow for the introduction of alkenyl substituents at the chlorinated positions wikipedia.orgorganic-chemistry.org.
Stille Coupling : This reaction utilizes an organotin reagent as the coupling partner for the organic halide. While effective, the toxicity of organotin compounds is a significant drawback organic-chemistry.orgwikipedia.org.
The relative reactivity of the C-4 and C-5 positions in these coupling reactions would likely mirror that observed in SNAr reactions, with the C-4 position being more reactive. This differential reactivity could be exploited for selective and sequential cross-coupling reactions.
| Coupling Reaction | Reagent | Potential Product at C-4 |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-5-chloro-8-fluoroquinoline |
| Sonogashira | Terminal alkyne | 4-Alkynyl-5-chloro-8-fluoroquinoline |
| Heck | Alkene | 4-Alkenyl-5-chloro-8-fluoroquinoline |
| Stille | Organostannane | 4-Aryl/Alkenyl-5-chloro-8-fluoroquinoline |
This table illustrates potential applications of common cross-coupling reactions to this compound.
Buchwald-Hartwig Amination and Related C-N Coupling Reactions
No studies specifically documenting the Buchwald-Hartwig amination or other palladium-catalyzed C-N coupling reactions on this compound were identified. The relative reactivity of the C4-Cl and C5-Cl bonds in such reactions would be of significant interest, but experimental results are not available.
Reductive Transformations of this compound
Selective Dehalogenation
There is no available research on the selective dehalogenation of this compound. The selective removal of one chlorine atom over the other, or over the fluorine atom, would require specific catalytic systems that have not been reported for this substrate.
Reduction of the Quinoline Heterocycle
Information regarding the reduction of the quinoline heterocycle of this compound is not present in the available literature.
Oxidation Reactions of the Quinoline Moiety
No specific oxidation reactions of the quinoline moiety of this compound have been documented.
Reactions Involving the Nitrogen Heteroatom (e.g., N-oxidation, N-alkylation, N-acylation)
There are no published reports on the N-oxidation, N-alkylation, or N-acylation of this compound.
Derivatization and Structure Diversification of 4,5 Dichloro 8 Fluoroquinoline
Design and Synthesis of Novel Substituted Quinoline (B57606) Analogues Based on the 4,5-Dichloro-8-fluoroquinoline Scaffold.
The design of novel quinoline analogues based on the this compound scaffold is primarily driven by the desire to explore new chemical space and identify compounds with enhanced biological activities. The two chlorine atoms at positions 4 and 5 are key handles for introducing structural diversity through nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom at position 8 can influence the reactivity of the quinoline ring system, potentially modulating the regioselectivity of these substitutions.
Synthetic strategies for creating novel analogues often involve the selective replacement of one or both chlorine atoms with various nucleophiles. For instance, reactions with amines, alcohols, and thiols can lead to the formation of a wide range of substituted quinolines with diverse physicochemical properties. The choice of reaction conditions, such as solvent, temperature, and the presence of a catalyst, can be crucial in controlling the outcome of these reactions, particularly in achieving selective monosubstitution versus disubstitution.
Table 1: Examples of Nucleophilic Substitution Reactions on a Dichloroquinoline Scaffold
| Nucleophile | Reagent Example | Product Type | Potential Functional Group Introduced |
| Amine | Aniline (B41778) | 4-Anilino-5-chloro-8-fluoroquinoline | Arylamino group |
| Alcohol | Sodium methoxide | 4-Methoxy-5-chloro-8-fluoroquinoline | Methoxy group |
| Thiol | Sodium thiophenoxide | 4-(Phenylthio)-5-chloro-8-fluoroquinoline | Phenylthio group |
Note: This table presents hypothetical reaction products based on known quinoline chemistry, as specific examples for this compound are not extensively documented in publicly available literature.
Exploration of Side Chain Modifications and Their Synthetic Accessibility at Various Positions (e.g., C-2, C-3, C-4, C-5, C-7).
The exploration of side chain modifications on the this compound core is a critical aspect of structure-activity relationship (SAR) studies. Introducing different side chains at various positions can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties.
C-4 and C-5 Positions: As mentioned, the chlorine atoms at these positions are the most accessible for modification via nucleophilic substitution. A wide variety of aliphatic and aromatic side chains containing different functional groups (e.g., amines, ethers, thioethers) can be introduced. The length, branching, and polarity of these side chains can be systematically varied to probe their effect on biological targets.
C-2 and C-3 Positions: Modification at the C-2 and C-3 positions of the quinoline ring is generally more challenging. Methodologies such as directed metalation followed by quenching with an electrophile, or palladium-catalyzed cross-coupling reactions, could potentially be employed to introduce substituents at these positions. However, the reactivity of these positions in the context of the this compound scaffold would need to be experimentally determined.
C-7 Position: While the this compound core does not have a readily modifiable group at the C-7 position, related quinoline chemistries have shown that functionalization at this position is possible through various synthetic routes, often starting from a different precursor.
Table 2: Potential Side Chain Modifications on the Quinoline Core
| Position | Type of Modification | Synthetic Strategy | Example of Introduced Side Chain |
| C-4/C-5 | Nucleophilic Substitution | Reaction with primary/secondary amines | -(CH₂)₂N(CH₃)₂ |
| C-4/C-5 | Nucleophilic Substitution | Reaction with alkoxides | -OCH₂CH₂OH |
| C-2 | Directed Ortho Metalation | Lithiation followed by electrophilic quench | -CH₃ |
| C-3 | Halogenation/Cross-Coupling | Bromination followed by Suzuki coupling | -Phenyl |
Note: The synthetic accessibility and specific outcomes for these modifications on this compound require empirical validation.
Strategies for Introducing Complex Functionalities (e.g., heterocyclic, chiral, macrocyclic units) to the this compound Core.
To further expand the chemical diversity and explore more complex molecular architectures, various strategies can be employed to introduce sophisticated functionalities onto the this compound core.
Heterocyclic Units: Heterocyclic moieties are prevalent in many drugs and can significantly influence a compound's biological profile. These can be introduced by using nucleophiles that already contain a heterocyclic ring. For example, reacting this compound with a heterocyclic amine (e.g., piperazine, morpholine) would directly incorporate these units. Alternatively, a functional group introduced in a previous step can be used as a handle for the subsequent construction of a heterocyclic ring.
Chiral Units: The introduction of chirality is crucial for developing stereoselective drugs. This can be achieved by using chiral nucleophiles or by employing asymmetric synthesis methodologies. For instance, reacting the scaffold with a chiral amine or alcohol would lead to the formation of diastereomeric or enantiomeric products.
Macrocyclic Units: Macrocyclization can lead to compounds with unique conformational properties and potentially improved binding affinity and selectivity. Strategies to form macrocycles could involve a two-step process where a long-chain linker with reactive ends is first attached to one of the chlorine positions, followed by an intramolecular reaction to close the ring at the other reactive site.
Combinatorial Chemistry and Parallel Synthesis Approaches for Generating this compound Libraries.
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. The this compound scaffold is well-suited for such approaches due to the presence of two distinct reactive sites.
A common strategy involves a "split-and-pool" synthesis on a solid support. The this compound core could be attached to a resin, and then the library could be built by reacting aliquots of the resin with a diverse set of building blocks at the C-4 and C-5 positions. This allows for the systematic variation of substituents at these positions, leading to a large and diverse library of compounds.
Parallel synthesis, where reactions are carried out in parallel in multi-well plates, is another efficient method. This approach allows for the synthesis of a smaller, more focused library of discrete compounds, which can be readily purified and characterized.
Table 3: Hypothetical Combinatorial Library Design
| Scaffold | Building Block Set A (for C-4) | Building Block Set B (for C-5) | Resulting Library Size |
| This compound | 20 different primary amines | 15 different thiols | 300 unique compounds |
| This compound | 10 different alcohols | 10 different secondary amines | 100 unique compounds |
This systematic approach to derivatization can significantly accelerate the drug discovery process by enabling the rapid exploration of the chemical space around the this compound core.
Based on a comprehensive search of available scientific literature, there is no specific research data published on "this compound" corresponding to the detailed outline provided. The search for computational docking, molecular dynamics simulations, in vitro biochemical assays, and specific mechanistic studies for this exact compound did not yield any relevant results.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" as per the structured outline. The existing research focuses on broader classes of fluoroquinolones or other quinoline derivatives, and any attempt to extrapolate this data to the specific compound would be speculative and would not adhere to the strict requirement of focusing solely on "this compound".
Structure Activity Relationship Sar Investigations and Molecular Interaction Studies Non Clinical Focus
Design Principles for Modulating Specific Biological Target Interactions Based on 4,5-Dichloro-8-fluoroquinoline Structure
The quinoline (B57606) scaffold is a versatile foundation in medicinal chemistry, and its biological activity can be finely tuned through strategic structural modifications. For derivatives of this compound, the specific placement of halogen atoms and further substitutions at other positions on the quinoline ring are critical design elements for modulating interactions with biological targets. These modifications influence the molecule's electronic properties, lipophilicity, conformation, and potential for specific non-covalent interactions, thereby dictating its binding affinity and selectivity.
The presence and position of halogen atoms on the quinoline core are fundamental to its molecular recognition by biological targets. The chlorine atoms at C-4 and C-5, and the fluorine atom at C-8 of the parent compound, significantly impact its physicochemical properties and binding efficacy.
Halogen substituents are known to increase the lipophilicity of a molecule, which can enhance its ability to penetrate cell membranes and interact with hydrophobic pockets within a target protein. mdpi.com Studies on various quinoline and quinazoline (B50416) derivatives have shown that the introduction of halogen atoms can increase binding interactions, often through hydrophobic forces. mdpi.comresearchgate.net The binding affinity has been observed to increase with the increasing atomic number of the halogen. mdpi.comresearchgate.net
Furthermore, halogens can participate in specific, highly directional non-covalent interactions known as halogen bonds. This occurs between an electrophilic region on the halogen atom and a nucleophilic site on the target molecule, such as a lone pair of electrons on a nitrogen or oxygen atom. acs.org This interaction is distinct from general hydrophobic interactions and can contribute significantly to binding affinity and selectivity. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound creates electrophilic regions, making them potential halogen bond donors, which can be a key factor in molecular recognition. acs.orgnih.gov
Computational and spectroscopic studies on halogenated quinoline derivatives have demonstrated their enhanced binding affinities for various targets, including enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Docking studies revealed that compounds like N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) exhibit superior binding scores compared to reference drugs, underscoring the positive contribution of halogenation to binding efficacy. nih.gov
Table 1: General Effects of Halogen Substitution on Quinoline Derivatives
| Property Affected | General Observation | Potential Molecular Mechanism | Citation(s) |
| Binding Affinity | Generally increased with halogen substitution. | Enhanced hydrophobic interactions; formation of specific halogen bonds. | mdpi.com, nih.gov, researchgate.net |
| Lipophilicity | Increased. | Contributes to better membrane penetration and interaction with hydrophobic binding sites. | mdpi.com |
| Electronic Nature | Halogens act as electron-withdrawing groups. | Alters the charge distribution of the quinoline ring, influencing electrostatic and charge-transfer interactions. | nih.gov |
| Solubility | Generally decreased. | A consequence of increased lipophilicity. | mdpi.com |
Beyond the foundational halogenation pattern of this compound, modifications at other key positions are a primary strategy for optimizing target specificity and potency.
Positions C-2 and C-3: The region around C-2 and C-3 is crucial for modulating activity. The introduction of various substituents, such as styryl groups at C-2 or other moieties at C-3, has been explored to alter the biological activity profile. nih.gov For some target classes, a substituent at the C-3 position is an absolute requirement for high potency. For instance, in a series of 4-aminoquinolines designed as α2C-adrenoceptor antagonists, a substituent at C-3 was found to be critical for activity. researchgate.net Conversely, in other scaffolds like chloroquine, adding a methyl group at C-3 can lead to a less active, though less toxic, derivative. youtube.com
Position C-7: The C-7 position is one of the most frequently modified sites in the development of quinolone-based agents, particularly antibacterials. The nature of the substituent at C-7 profoundly influences target interaction and specificity. For example, the introduction of a piperazinyl group with a 4'-nitrogen atom has been shown to be essential for interactions with certain enzymes like cytochrome P-450. nih.gov Studies on antimalarial quinolones have demonstrated that incorporating an adenine (B156593) moiety at the C-7 position can lead to a noticeable improvement in activity compared to other heterocyclic groups at the same location. researchgate.net The size, shape, and flexibility of the C-7 substituent can also affect the rotational and conformational properties of the entire molecule, thereby influencing how it fits into a binding site. asm.org
Position N-1: The nitrogen atom at position 1 is fundamental to the quinoline structure, and its substitution is essential for the activity of many quinolone classes, including fluoroquinolone antibacterials. mdpi.com Modifications at N-1, often with groups like cyclopropyl (B3062369) or other cyclic systems, directly impact the molecule's interaction with target enzymes such as DNA gyrase. The fusion of the N-1 substituent with the C-8 position to form an additional ring is a structural modification that can significantly alter bacteriostatic and lethal activities, though the specific outcome depends on the rest of the molecular structure. asm.org
Table 2: Summary of Structure-Activity Relationships for Quinoline Modifications
| Position | Type of Modification | General Impact on Activity/Potency | Example/Target Class | Citation(s) |
| C-2/C-3 | Introduction of various substituents (e.g., styryl, methanol). | Can be critical for potency; effect is target-dependent. | α2C-adrenoceptor antagonists, Anti-HIV agents. | nih.gov, researchgate.net |
| C-7 | Addition of cyclic amines (e.g., piperazine, diazepane) or other heterocycles (e.g., adenine). | Profoundly influences target specificity, potency, and pharmacokinetic properties. | Fluoroquinolone antibacterials, Antimalarials. | asm.org, researchgate.net |
| N-1 | Alkyl or cycloalkyl substituents; fusion with C-8. | Often essential for activity; modulates enzyme inhibition. | Fluoroquinolone antibacterials. | asm.org, mdpi.com |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (purely computational/predictive)
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the biological activity of chemical compounds based on their molecular structures. These predictive, non-clinical approaches are invaluable for designing novel derivatives of scaffolds like this compound by identifying key structural features that correlate with a desired biological effect.
QSAR models are built by establishing a mathematical relationship between the biological activity of a series of compounds and their calculated molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its hydrophobicity, electronic characteristics, and steric (3D) shape.
Commonly used descriptors in QSAR studies of quinoline derivatives include:
Hydrophobic descriptors: The octanol-water partition coefficient (logP) is frequently used to model how a compound distributes between aqueous and lipid environments, which relates to membrane permeability and hydrophobic interactions with a target. pku.edu.cn
Electronic descriptors: These describe the electron distribution in a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can relate to a molecule's reactivity and ability to participate in charge-transfer interactions. pku.edu.cn Atomic charges and dipole moments are also used.
Topological and Steric Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule.
For quinoline derivatives, QSAR models have been successfully developed to predict a range of activities, from antibacterial potency to P-glycoprotein inhibition and genotoxic potential. nih.govpku.edu.cn For example, a QSAR study on the genotoxic potential of quinolone antibacterials found a strong correlation between activity and descriptors for hydrophobicity (logP) and electronic properties (HOMO energy). pku.edu.cn
These validated models can then be used in virtual screening campaigns to predict the activity of large libraries of hypothetical or unsynthesized this compound derivatives. nih.gov By calculating the relevant descriptors for novel structures and inputting them into the QSAR equation, researchers can prioritize the synthesis of compounds with the highest predicted potency and most desirable target profile, thereby accelerating the discovery process in a resource-efficient manner.
Theoretical and Computational Chemistry Studies of 4,5 Dichloro 8 Fluoroquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4,5-dichloro-8-fluoroquinoline. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into molecular properties. acs.orgnih.gov For a molecule with multiple halogen substituents like this compound, these calculations can elucidate the complex interplay of inductive and resonance effects on the electronic distribution and reactivity of the quinoline (B57606) ring system.
Electrostatic Potential Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
In this compound, the nitrogen atom of the quinoline ring is expected to be a site of negative electrostatic potential due to its lone pair of electrons. The halogen atoms, being highly electronegative, will also influence the charge distribution, creating localized regions of negative potential around them, while the adjacent carbon atoms may become more electropositive.
Vibrational Frequency Analysis and Infrared Spectral Prediction
Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. By comparing the calculated vibrational spectrum with an experimental one, it is possible to confirm the structure of a synthesized compound.
For this compound, the calculated vibrational frequencies would show characteristic peaks for the C-Cl, C-F, and C-N stretching and bending modes, as well as the vibrations of the aromatic quinoline core. The positions of these peaks would be sensitive to the electronic effects of the halogen substituents.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) |
| C-Cl | Stretching | 600 - 800 |
| C-F | Stretching | 1000 - 1400 |
| C=N (in quinoline) | Stretching | 1500 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Note: This table provides general ranges and does not represent specific calculated values for this compound.
Conformational Analysis and Molecular Mechanics Simulations
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For a rigid aromatic system like this compound, there are no significant conformational isomers due to the lack of rotatable single bonds in the core structure. Molecular mechanics simulations could be employed to study its interactions with other molecules, for instance, in a biological context or in a condensed phase, by modeling the intermolecular forces.
Reaction Mechanism Elucidation Through Advanced Computational Methods
Advanced computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and the identification of the most favorable reaction pathway. For this compound, such studies could predict the regioselectivity of, for example, nucleophilic aromatic substitution reactions, which are common for halogenated heterocycles.
Solvation Models and Their Impact on Predicted Molecular Properties
Extensive research into theoretical and computational chemistry studies focusing specifically on the compound This compound reveals a notable absence of published literature. As of the current date, there are no available scholarly articles, peer-reviewed papers, or dedicated studies that investigate the application of solvation models to predict the molecular properties of this particular chemical entity.
Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of how different solvation models—such as implicit and explicit models—would influence the predicted characteristics of this compound. The scientific community has yet to direct specific computational research toward understanding the solvent effects on the electronic structure, geometry, or spectroscopic properties of this compound.
Therefore, a discussion on the impact of solvation models, including but not limited to the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), or explicit solvent simulations using molecular dynamics, cannot be constructed for this compound due to the lack of foundational research.
Advanced Spectroscopic and Analytical Research Methodologies for 4,5 Dichloro 8 Fluoroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4,5-dichloro-8-fluoroquinoline is expected to show four distinct signals in the aromatic region (typically 7.0-9.0 ppm). Each signal would correspond to the protons at positions 2, 3, 6, and 7. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. For instance, the proton at C2 is expected to be the most downfield-shifted due to its proximity to the nitrogen atom. By comparison, in the related compound 4-Chloro-8-fluoroquinoline , signals appear in this characteristic aromatic region. chemicalbook.com The coupling patterns (splitting) between adjacent protons would provide definitive evidence of their connectivity.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display nine distinct signals, one for each carbon atom in the quinoline (B57606) ring system. The chemical shifts are highly dependent on the electronic environment. Carbons bonded to electronegative atoms (N, Cl, F) will be significantly shifted downfield. For example, C4, C5, and C8, being directly attached to halogens, would show large downfield shifts. The carbon atoms of the pyridine (B92270) ring (C2, C8a) would appear at a lower field than those of the carbocyclic ring, a typical feature for nitrogen heterocycles.
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. nih.gov For this compound, a single resonance would be observed for the fluorine atom at the C8 position. The chemical shift of this fluorine would be characteristic of an aryl-fluoride and would be influenced by the adjacent chloro and nitrogen substituents. researchgate.net ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of fluorine in a molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound This is an interactive data table. Users can sort and filter the data.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| ¹H | H-2 | 8.5 - 9.0 | Proximity to N |
| ¹H | H-3 | 7.5 - 8.0 | Coupled to H-2 |
| ¹H | H-6 | 7.8 - 8.3 | Ortho to Cl and F effects |
| ¹H | H-7 | 7.6 - 8.1 | Coupled to H-6 |
| ¹³C | C-2 | 150 - 155 | Attached to N |
| ¹³C | C-3 | 120 - 125 | Aromatic CH |
| ¹³C | C-4 | 145 - 150 | Attached to Cl |
| ¹³C | C-4a | 125 - 130 | Bridgehead Carbon |
| ¹³C | C-5 | 130 - 135 | Attached to Cl |
| ¹³C | C-6 | 128 - 133 | Aromatic CH |
| ¹³C | C-7 | 125 - 130 | Aromatic CH |
| ¹³C | C-8 | 155 - 160 | Attached to F (expect C-F coupling) |
| ¹³C | C-8a | 140 - 145 | Bridgehead Carbon, near N |
| ¹⁹F | F-8 | -110 to -140 | Aryl Fluoride (B91410) |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-2 and H-3, and between H-6 and H-7, confirming the connectivity within the two isolated spin systems of the quinoline core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-3, C-6, and C-7 based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In a rigid aromatic system like this, NOESY can help confirm assignments by showing through-space correlations between nearby protons, such as between H-7 and the fluorine at C-8.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis.
For this compound (C₉H₄Cl₂FN), the nominal molecular weight is 215 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide the exact mass (calculated: 214.9701) with high precision, allowing for the unambiguous determination of its elemental formula.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic pattern for a molecule containing two chlorine atoms: an [M]⁺ peak, an [M+2]⁺ peak of approximately 65% the intensity of [M]⁺, and an [M+4]⁺ peak of about 10% intensity.
Electron Impact (EI) ionization would likely induce fragmentation. The fragmentation pattern for halogenated aromatic compounds typically involves the loss of halogen atoms and other small molecules. nih.gov Expected fragmentation pathways for this compound could include:
Loss of a chlorine radical: [M-Cl]⁺
Subsequent loss of the second chlorine radical: [M-2Cl]⁺
Loss of HCN from the pyridine ring, a characteristic fragmentation of quinolines.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be employed for the analysis of complex mixtures or for targeted fragmentation studies, providing even more detailed structural information.
Table 2: Predicted HRMS Data and Isotopic Pattern for this compound This is an interactive data table. Users can sort and filter the data.
| Parameter | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C₉H₄Cl₂FN | - |
| Exact Mass | 214.9701 u | For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N) |
| [M]⁺ Peak (m/z) | 214.97 | Corresponds to [C₉H₄³⁵Cl₂FN]⁺ |
| [M+2]⁺ Peak (m/z) | 216.97 | Corresponds to [C₉H₄³⁵Cl³⁷ClFN]⁺ |
| [M+4]⁺ Peak (m/z) | 218.96 | Corresponds to [C₉H₄³⁷Cl₂FN]⁺ |
| Relative Intensity | 100 : 65 : 10 | Characteristic ratio for a dichlorinated compound |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would be dominated by vibrations associated with the quinoline ring system and the carbon-halogen bonds.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of strong to medium bands would appear in the 1600-1400 cm⁻¹ region, characteristic of the aromatic quinoline core. researchgate.net
C-H In-plane and Out-of-plane Bending: These vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands is often diagnostic of the substitution pattern on the aromatic rings. researchgate.net
Carbon-Halogen Stretching: The C-Cl stretching vibrations typically appear as strong bands in the 850-550 cm⁻¹ region. nist.gov The C-F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ region.
Raman spectroscopy would provide complementary information. While C-F and C-Cl stretches are strong in the IR, the symmetric ring breathing modes of the quinoline system often give rise to strong signals in the Raman spectrum, providing a characteristic fingerprint for the molecule. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This is an interactive data table. Users can sort and filter the data.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=C / C=N Ring Stretch | 1600 - 1400 | IR, Raman |
| C-F Stretch | 1250 - 1000 | IR (Strong) |
| C-Cl Stretch | 850 - 550 | IR (Strong) |
| Aromatic C-H Out-of-plane Bend | 900 - 650 | IR |
| Ring Breathing Mode | ~1000 | Raman (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. For aromatic and heterocyclic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions. scielo.org.za
The spectrum, likely measured in a solvent such as ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands:
π → π Transitions:* These are typically high-intensity bands corresponding to electronic transitions within the conjugated π-system of the quinoline ring. They are often observed in the 200-350 nm range. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands depending on their electronic effects.
n → π Transitions:* A lower intensity band, corresponding to the transition of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital, may be observed at longer wavelengths (>300 nm). This band is often sensitive to solvent polarity.
Analysis of the UV-Vis spectrum helps to confirm the extent of the conjugated system and provides a useful fingerprint for quantitative analysis. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.
A successful crystallographic analysis of this compound would yield a detailed structural model confirming the planar quinoline ring system. Key information obtained would include:
Confirmation of Connectivity: Unambiguous verification of the substitution pattern.
Bond Lengths and Angles: Precise measurement of C-C, C-N, C-H, C-Cl, and C-F bond lengths, which can provide insight into the electronic effects of the substituents.
Molecular Conformation: While the quinoline ring is largely planar, slight distortions can occur due to steric hindrance between adjacent bulky substituents. For example, steric repulsion between the chlorine atoms at C-4 and C-5, and between the chlorine at C-5 and the fluorine at C-8, could lead to minor out-of-plane deviations.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any π-π stacking or halogen bonding interactions that stabilize the solid-state structure.
While no crystal structure for this compound is reported, studies on related 8-chloroquinolones have shown that steric hindrance from substituents at the C-8 position can cause significant distortion of groups attached to the quinoline core. nih.gov This highlights the power of X-ray crystallography in revealing subtle but important structural features.
Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Mixture Separation in Research
The purity assessment and separation of this compound and its derivatives from reaction mixtures are critical steps in research and development to ensure the integrity of subsequent studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely adopted analytical techniques for these purposes. The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including halogenated quinolines. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of moderately polar to nonpolar compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For compounds like this compound, a C18 or C8-bonded silica (B1680970) column is typically employed as the stationary phase.
The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like acids (e.g., formic acid, trifluoroacetic acid) or buffers to control the pH and improve peak shape. ekb.eg Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as quinoline derivatives possess strong chromophores that absorb UV light. researchgate.net The validation of HPLC methods is crucial to ensure their accuracy, precision, linearity, and robustness, as outlined by the International Conference on Harmonisation (ICH) guidelines. ekb.egmdpi.comiaea.org
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which is expected to have a sufficiently high vapor pressure and thermal stability, GC can be an effective method for purity assessment. The sample is vaporized and injected into the head of the chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (e.g., helium, nitrogen, hydrogen).
The choice of the stationary phase is critical for achieving good separation. For halogenated aromatic compounds, moderately polar to polar capillary columns, such as those with phenyl- and cyanopropyl-substituted polysiloxane stationary phases, are often used. Detection in GC is typically performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS), which provides both quantitative data and structural information, aiding in the identification of impurities. mdpi.com
Below is an interactive data table summarizing typical chromatographic conditions for the analysis of halogenated quinoline derivatives, extrapolated from methodologies for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | C18 or C8 bonded silica, 250 mm x 4.6 mm, 5 µm | Phenyl- or cyanopropyl-substituted polysiloxane capillary column, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | Gradient of water and acetonitrile/methanol with 0.1% formic acid | Helium or Nitrogen at a constant flow rate |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Injection Volume / Mode | 10-20 µL | 1 µL, Split/Splitless |
| Oven Temperature Program | Isothermal or gradient temperature | Initial temperature hold, followed by a temperature ramp to a final temperature |
| Detector | UV-Vis Diode Array Detector (DAD) at a specific wavelength | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chiral Separation Techniques for Enantiomeric Purity Analysis (if chiral derivatives are synthesized)
When chiral derivatives of this compound are synthesized, the analysis of their enantiomeric purity is of paramount importance, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral separation techniques are employed to separate and quantify the individual enantiomers in a racemic mixture.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of chiral compounds, including quinoline derivatives. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Several types of CSPs are available, including polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin), and Pirkle-type phases. nih.gov
The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. For quinoline derivatives, polysaccharide-based CSPs have shown broad applicability. nih.gov The mobile phase in chiral HPLC can be either a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, and its composition is optimized to maximize the resolution between the enantiomeric peaks. nih.gov
An alternative to direct chiral HPLC is the indirect approach , which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.netasianpubs.orgresearchgate.net These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. researchgate.netasianpubs.org This method requires a suitable chiral derivatizing reagent that reacts quantitatively with the analyte without causing racemization. researchgate.net
The determination of enantiomeric purity is critical for the quality control of chiral pharmaceutical compounds. nih.gov The development and validation of chiral separation methods are essential to ensure accurate and reliable results. nih.gov
The following interactive data table summarizes common chiral separation techniques applicable to quinoline derivatives.
| Technique | Chiral Stationary Phase (CSP) / Derivatizing Agent | Mobile Phase | Detection |
| Direct Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Normal Phase: Hexane/Isopropanol/Ethanol; Reversed Phase: Acetonitrile/Water/Buffers | UV-Vis, Circular Dichroism (CD) |
| Direct Chiral HPLC | Macrocyclic glycopeptide-based (e.g., VancoShell, TeicoShell) nih.gov | Polar Organic, Reversed Phase, or Normal Phase modes nih.gov | UV-Vis, Mass Spectrometry (MS) |
| Indirect Chiral HPLC | Achiral column (e.g., C18) after derivatization with a chiral reagent (e.g., L-proline derivative) researchgate.netasianpubs.org | Gradient of acetonitrile and buffer solution asianpubs.orgresearchgate.net | UV-Vis |
Applications of 4,5 Dichloro 8 Fluoroquinoline As a Chemical Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems Beyond Simple Quinoline (B57606) Derivatives
There is no available literature that documents the use of 4,5-dichloro-8-fluoroquinoline as a specific precursor for the synthesis of more complex heterocyclic systems. While quinoline and its various derivatives are fundamental building blocks in heterocyclic chemistry, the specific reaction pathways and resulting complex structures originating from this compound have not been reported.
Role in the Development of Novel Organic Reagents and Catalysts
Information regarding the role of this compound in the development of new organic reagents or catalysts is not present in published research. The potential for this compound to act as a ligand for metal catalysts or as a core structure for a new class of organic reagents has not been explored in the available literature.
Integration into Advanced Materials Research
There are no documented instances of this compound being integrated into advanced materials research. Its potential application as a monomer in polymer synthesis or as a component in optoelectronic materials has not been reported. General research exists on incorporating other quinoline derivatives into polymers and materials with specific electronic properties, but this specific compound is not mentioned. rsc.orgmdpi.com
Utilization in Probe Design for Chemical Biology Research
While the broader class of fluoroquinolones has been utilized in the design of fluorescent probes for biological imaging, there is no specific mention of this compound being used for this purpose. nih.govnih.gov Similarly, its application as an affinity label for target identification or as a tool for chemical biology research is not documented. The general principles of designing such probes often involve a fluorophore, a recognition element, and a linker, but the synthesis and application of a probe based on the this compound scaffold have not been described in the scientific literature. labinsights.nlnih.govrsc.org
Future Research Directions and Emerging Trends for 4,5 Dichloro 8 Fluoroquinoline
Exploration of Novel and Highly Efficient Synthetic Pathways
The synthesis of polysubstituted quinolines has moved beyond classical methods like the Skraup and Friedländer reactions, which often require harsh conditions and can suffer from limitations in regioselectivity and substrate scope. researchgate.netnih.gov Future research on 4,5-Dichloro-8-fluoroquinoline will likely focus on adopting modern, more efficient synthetic strategies that offer higher yields, greater functional group tolerance, and improved sustainability.
Recent advancements in synthetic organic chemistry provide a roadmap for these explorations. Methodologies such as transition metal-catalyzed C-H activation and annulation reactions offer powerful tools for constructing the quinoline (B57606) core with high precision. mdpi.comnih.gov For instance, rhodium- and cobalt-catalyzed C-H bond activation strategies have been shown to facilitate the synthesis of complex quinoline structures under milder conditions. mdpi.com Furthermore, the use of microwave-assisted organic synthesis (MAOS) has demonstrated the potential to dramatically reduce reaction times and improve yields in reactions like the Friedländer synthesis. nih.govtandfonline.com The development of one-pot multicomponent reactions and the use of green catalysts, such as deep eutectic solvents or reusable solid acids, are also promising avenues for creating more environmentally benign pathways to this compound and its analogs. tandfonline.com
| Synthetic Strategy | General Principle | Potential Advantages for Target Scaffold | Key Challenges |
|---|---|---|---|
| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds to build the heterocyclic ring. mdpi.com | High atom economy, potential for novel disconnections, and milder reaction conditions. | Achieving precise regioselectivity with pre-existing halogen substituents. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. tandfonline.com | Drastically reduced reaction times and often improved yields compared to conventional heating. | Scalability and specialized equipment requirements. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the product. | High efficiency, reduced waste, and rapid generation of molecular diversity. researchgate.net | Optimization of reaction conditions for multiple components. |
| Green Catalysis (e.g., β-Cyclodextrin) | Utilizing environmentally friendly catalysts, often in aqueous media. nih.gov | Reduced environmental impact, catalyst reusability, and simplified workup procedures. | Catalyst compatibility with halogenated substrates and reaction conditions. |
Advanced Chemo-Selective Functionalization Strategies
The existing chlorine and fluorine atoms on the this compound scaffold heavily influence the reactivity of the ring system, making chemo-selective functionalization a key challenge and a significant area for future research. The development of methods to selectively target one of the C-Cl bonds or the remaining C-H positions for further modification is crucial for creating a diverse library of derivatives.
Transition metal-catalyzed cross-coupling reactions are expected to play a pivotal role. For example, palladium- or copper-catalyzed reactions could enable the selective formation of C-C and C-N bonds at the chloro-positions, allowing for the introduction of aryl, alkyl, or amino groups. escholarship.orgresearchgate.net The differing electronic environments of the C4 and C5 positions may allow for regioselective functionalization under carefully controlled conditions. mdpi.com Moreover, methods for direct C-H functionalization at other positions on the quinoline ring, without disturbing the existing halogens, represent a highly attractive and atom-economical approach. rsc.orgnih.gov Research into metal-free halogenation techniques could also be employed to introduce additional halogen atoms at specific sites, further diversifying the scaffold. rsc.orgrsc.org
| Reaction Type | Target Position(s) | Potential Reagents/Catalysts | Desired Transformation |
|---|---|---|---|
| Suzuki or Stille Coupling | C4-Cl, C5-Cl | Palladium catalysts, organoboron or organotin reagents | Selective C-C bond formation to introduce aryl or vinyl groups. rsc.org |
| Buchwald-Hartwig Amination | C4-Cl, C5-Cl | Palladium catalysts, various amines | Selective C-N bond formation to introduce primary or secondary amines. nih.gov |
| Direct C-H Arylation | C2, C3, C6, C7 | Palladium, Rhodium, or Ruthenium catalysts | Functionalization of available C-H bonds without displacing halogens. mdpi.com |
| Selective Halogenation | C3, C6, C7 | N-halosuccinimides (NCS, NBS, NIS) | Introduction of an additional halogen atom at a specific C-H position. rsc.org |
Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to property prediction. nih.govnih.gov For a complex target like this compound, these computational tools can significantly accelerate the research and development cycle.
Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties for novel, unsynthesized derivatives of this compound. researchgate.netnih.gov By inputting molecular structures (e.g., as SMILES strings), these models can estimate parameters such as solubility, reactivity, and potential biological activity (e.g., through Quantitative Structure-Activity Relationship or QSAR models). researchgate.netmdpi.comdoaj.org This allows researchers to prioritize the synthesis of compounds with the most promising profiles, a process known as "in silico" screening. ibm.com For example, an ML model could predict the site-selectivity of an electrophilic aromatic substitution on the quinoline ring, guiding experimental design. doaj.org
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Algorithms predict a sequence of reactions to synthesize a target molecule from available precursors. engineering.org.cn | Accelerates the design of efficient and novel synthetic routes. |
| Property Prediction (QSAR/QSPR) | Models correlate molecular structure with physicochemical properties (QSPR) or biological activity (QSAR). researchgate.netrepec.org | Enables rapid virtual screening to identify and prioritize high-potential candidates for synthesis. |
| Reaction Outcome Prediction | Predicts the most likely product(s) and yield of a chemical reaction given the reactants and conditions. | Optimizes reaction conditions and reduces the number of failed experiments. |
| De Novo Molecular Design | Generative models create novel molecular structures optimized for a specific set of desired properties. | Facilitates the discovery of innovative quinoline derivatives with enhanced performance. |
Potential in New Chemical Modalities and Interdisciplinary Research Areas
The unique electronic properties conferred by the three halogen atoms make this compound an attractive scaffold for applications beyond traditional drug discovery. Future research is likely to explore its utility in interdisciplinary fields like chemical biology and materials science.
Scaffolds for Molecular Probes: Functionalized quinolines are known to exhibit fluorescence. By strategically attaching other functional groups, derivatives of this compound could be developed as molecular probes. These probes could be designed to selectively bind to specific biomolecules (e.g., proteins or nucleic acids), with their fluorescence signal changing upon binding. This would enable researchers to visualize and study complex biological processes in real-time.
Studies of Non-Covalent Interactions: The electron-deficient nature of the fluorinated and chlorinated aromatic system makes this scaffold an excellent candidate for studying non-covalent interactions. wikipedia.org These interactions, such as halogen bonding, π-π stacking, and cation-π interactions, are fundamental to molecular recognition in biological systems and crystal engineering. taylorandfrancis.com Investigating how derivatives of this compound interact with other molecules can provide valuable insights for rational drug design and the development of new materials with specific self-assembly properties. wikipedia.orgoup.com The fluorine atom at the 8-position, in particular, can influence molecular conformation and binding properties through steric and electronic effects. bohrium.com
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4,5-Dichloro-8-fluoroquinoline, and how should they be applied?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-F, C-Cl bonds) by analyzing absorption bands in the 500–1500 cm⁻¹ range. Prepare samples as KBr pellets for transmission measurements .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve the quinoline backbone and substituent positions. Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution. Chlorine and fluorine atoms induce splitting patterns in neighboring protons .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Fragmentation patterns (e.g., loss of Cl/F groups) help validate the structure. Electrospray ionization (ESI) is preferred for polar derivatives .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
- Methodological Answer :
- Store the compound in airtight, amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or photodegradation. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) before critical experiments .
- Avoid prolonged exposure to moisture. For aqueous experiments, use anhydrous solvents or buffer systems with stabilizers like EDTA to chelate trace metals that may catalyze decomposition .
Q. What are the best practices for naming and numbering substituents in this compound derivatives?
- Methodological Answer :
- Follow IUPAC rules: Number the quinoline ring starting at the nitrogen atom. Substituents (Cl, F) are assigned positions based on this numbering (e.g., 4-Cl, 5-Cl, 8-F). Use bold or underlined numerals when abbreviating derivatives (e.g., 4,5-DCl-8-FQ ) and define abbreviations at first use .
Advanced Research Questions
Q. How do substituent modifications at the 4-, 5-, and 8-positions influence the biological activity of this compound derivatives?
- Methodological Answer :
- Rational Design : Replace chlorine at position 4 with electron-withdrawing groups (e.g., CF₃) to enhance electrophilic interactions in antibacterial targets. Fluorine at position 8 improves metabolic stability due to its low polar surface area .
- Structure-Activity Relationship (SAR) : Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) and test against Staphylococcus aureus (MIC assays). Compare logP values (HPLC) to correlate lipophilicity with membrane permeability .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Control variables like solvent (DMSO concentration ≤1%) and inoculum size.
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies. Identify outliers via Grubbs’ test and assess publication bias using funnel plots .
Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model reaction intermediates (e.g., SNAr mechanisms for halogen substitution) using Gaussian 16. Calculate activation energies to predict regioselectivity .
- Machine Learning (ML) : Train ML models (e.g., random forests) on existing reaction datasets to predict yields. Variables include temperature, catalyst loading, and solvent polarity .
Q. What advanced techniques characterize crystallographic and electronic properties of this compound?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve halogen bonding interactions using SHELX software .
- Cyclic Voltammetry (CV) : Measure redox potentials in acetonitrile (0.1 M TBAPF₆). Correlate HOMO/LUMO levels (from DFT) with electrochemical gaps to assess electron transport in photovoltaic applications .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data for halogenated quinolines?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with databases (e.g., SDBS or PubChem). For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign connectivity .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignments. For fluorine, use ¹⁹F NMR with CFCl₃ as an external reference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
